N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide typically involves the condensation of 2-aminothiazoles with appropriate carbonyl compounds. One common method involves the reaction of 2-aminothiazole with 3-bromo-2-oxobutanoate or 2-chloroacetoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves the use of a multi-reactor setup where the intermediate compounds are not isolated but are directly converted to the final product . This approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide can be compared with other imidazothiazole derivatives such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazothiazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-13-4-2-7-16(10-13)25(22,23)20-15-6-3-5-14(11-15)17-12-21-8-9-24-18(21)19-17/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBPKJJEEFOFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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